![molecular formula C21H25NO7 B2889515 {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1794988-28-5](/img/structure/B2889515.png)
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its multiple methoxy groups and carbamoyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the 1-(4-Methoxyphenyl)ethylamine. This intermediate is then reacted with chloroformate to introduce the carbamoyl group. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques to ensure the final product's purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.
Reduction: : The carbamoyl group can be reduced to a primary amine.
Substitution: : The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Strong nucleophiles such as hydroxide ions (OH⁻) or amines in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of amides or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory or analgesic properties.
Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism by which {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can be compared to other compounds with similar structures, such as:
4-Methoxybenzyl carbamate: : Similar in having methoxy groups and carbamoyl functionality.
3,4,5-Trimethoxybenzoic acid: : Similar in having trimethoxy groups but lacking the carbamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-13(14-6-8-16(25-2)9-7-14)22-19(23)12-29-21(24)15-10-17(26-3)20(28-5)18(11-15)27-4/h6-11,13H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFSNMJTKQQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
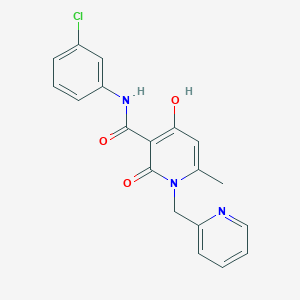
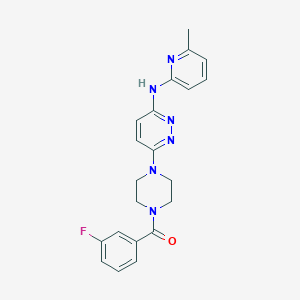
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2889438.png)
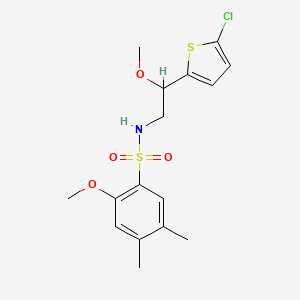
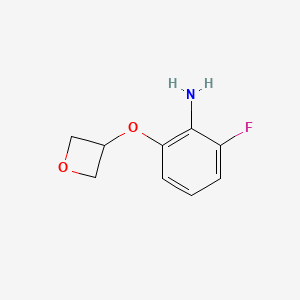
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)
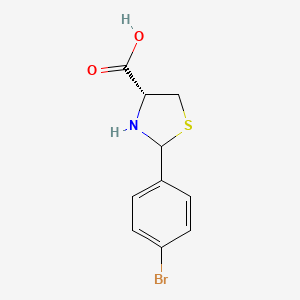
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)
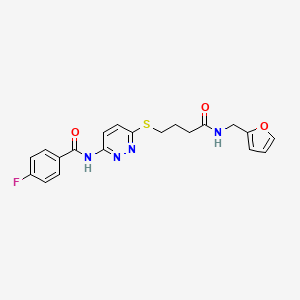
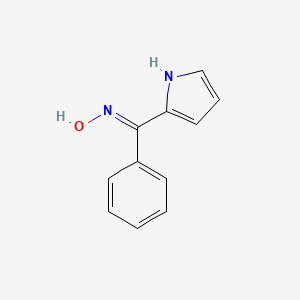
![4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride](/img/structure/B2889451.png)
![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
